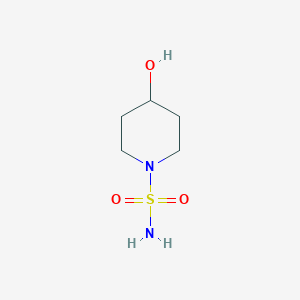

4-Hydroxypiperidine-1-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxypiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUKYPWNFQHKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4108-97-8 | |

| Record name | 4-hydroxypiperidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxypiperidine-1-sulfonamide: Technical Guide & Whitepaper

CAS Number: 4108-97-8

Formula:

Executive Summary

4-Hydroxypiperidine-1-sulfonamide (CAS 4108-97-8) is a bifunctional heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of sulfonylurea derivatives, GPCR modulators (e.g., APJ receptor agonists), and enzyme inhibitors (e.g., Carbonic Anhydrase, NLRP3). Distinguished by its piperidine core bearing a polar hydroxyl group at the C4 position and a primary sulfonamide moiety at the N1 position, this compound serves as a critical scaffold for introducing polarity and hydrogen-bond donor/acceptor motifs into drug candidates.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Structural Characterization

The molecule features a saturated six-membered nitrogen heterocycle (piperidine) in a chair conformation. The N1-sulfonamide group planarizes the nitrogen center slightly compared to a free amine due to electron delocalization into the sulfonyl group, significantly reducing basicity. The C4-hydroxyl group provides a handle for further functionalization (e.g., etherification, oxidation to ketone).

| Property | Value | Notes |

| CAS Number | 4108-97-8 | Verified Registry Number |

| IUPAC Name | 4-Hydroxy-1-piperidinesulfonamide | Alt: 1-Sulfamoyl-4-piperidinol |

| SMILES | C1CN(CCC1O)S(=O)(=O)N | Canonical representation |

| InChIKey | FWUKYPWNFQHKEU-UHFFFAOYSA-N | Unique identifier |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency |

| Melting Point | 104–105 °C | Experimental value [1] |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane) |

| pKa (Calc) | ~10.1 (Sulfonamide NH) | Weakly acidic |

| LogP (Calc) | -1.3 to -0.8 | Highly polar / Hydrophilic |

Spectroscopic Signature

-

1H NMR (400 MHz, DMSO-d6): Diagnostic signals include the sulfonamide

protons (typically broad singlet around -

MS (ESI):

,

Synthesis & Manufacturing Protocols

The synthesis of this compound presents a challenge due to the need to selectively functionalize the secondary amine without affecting the hydroxyl group. The most robust industrial route involves the trans-sulfamoylation of 4-hydroxypiperidine using sulfamide.

Primary Synthetic Route: Sulfamide Reflux

This method avoids the use of unstable sulfamoyl chloride (

Reagents:

-

Sulfamide (

) (1.5 – 2.0 eq) -

Solvent: 1,4-Dioxane or Water

-

Temperature: Reflux (100–105 °C)

Protocol:

-

Charge: In a round-bottom flask equipped with a condenser, dissolve 4-hydroxypiperidine (10 g, 99 mmol) in 1,4-dioxane (100 mL).

-

Addition: Add solid sulfamide (14.2 g, 148 mmol) in one portion.

-

Reaction: Heat the mixture to reflux for 6–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS for the disappearance of the starting amine.

-

Work-up: Cool the reaction mixture to room temperature.

-

Purification: Recrystallize from Ethanol/Water or Isopropanol to obtain white crystals (Yield: 60–80%).

Mechanistic Pathway (DOT Visualization)

Figure 1: Synthesis of this compound via trans-sulfamoylation.

Applications in Drug Discovery[5][17][18]

The this compound scaffold is a versatile intermediate.[5] Its primary utility lies in its ability to be derivatized at two distinct vectors: the hydroxyl group (C4) and the sulfonamide nitrogen (N1).

Functionalization Strategies

-

C4-Hydroxyl Modification:

-

Etherification: Reaction with alkyl halides (NaH/DMF) to create ether-linked libraries.

-

Oxidation: Conversion to 1-sulfamoylpiperidin-4-one using Dess-Martin periodinane or Swern oxidation. This ketone is a precursor for reductive amination or spirocycle formation.

-

-

N1-Sulfonamide Coupling:

-

Sulfonylurea Formation: Reaction with isocyanates to form sulfonylureas (common in antidiabetic and anti-inflammatory research).

-

Acylation: Reaction with acyl chlorides to form

-acyl sulfonamides (bioisosteres of carboxylic acids).

-

Therapeutic Areas

-

APJ Receptor Modulators: Used as a polar tail group to improve solubility and metabolic stability in apelin receptor agonists [2].

-

NLRP3 Inflammasome Inhibitors: The sulfonamide moiety engages in critical hydrogen bonding interactions within the ATP-binding pocket of NLRP3 [3].

-

Carbonic Anhydrase Inhibitors (CAIs): While primary sulfonamides are classic CAIs, the bulky piperidine ring directs selectivity toward specific isoforms (e.g., hCA IX/XII) over cytosolic ones [4].

Decision Tree for Usage

Figure 2: Synthetic divergence from the core scaffold.

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with general piperidine sulfonamides.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

-

-

Handling Precautions:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep container tightly sealed.

-

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 4108-97-8).[6] Link

-

Ariad Pharmaceuticals, Inc. Compounds and compositions for treating conditions associated with APJ receptor activity. Patent WO/2017/140778. Link

-

Novartis AG. Sulfonylureas and related compounds and use of same (NLRP3 Inhibitors). Patent WO/2019/023345. Link

-

Supuran, C. T.[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 2008, 7, 168–181. Link

-

PubChem.[7] Compound Summary: this compound.[6] National Library of Medicine. Link

Sources

- 1. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. aksci.com [aksci.com]

- 7. CID 150847 | C7H5N5O2 | CID 150847 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-hydroxypiperidine sulfonamide derivatives in medicinal chemistry

An In-Depth Technical Guide to 4-Hydroxypiperidine Sulfonamide Derivatives in Medicinal Chemistry

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The 4-hydroxypiperidine scaffold is a quintessential example, valued for its conformational rigidity, three-dimensional character, and the strategic placement of a hydroxyl group and a basic nitrogen atom that can engage in key interactions with biological targets.[1][2] This core is a cornerstone in the development of analgesics, antidepressants, and other neurological agents.[1]

When this versatile piperidine ring is functionalized with a sulfonamide moiety (—SO₂NH—), the resulting derivatives gain access to a new dimension of pharmacological potential. The sulfonamide group is a highly significant pharmacophore, renowned for its ability to act as a bioisostere of carboxylic acids or amides, its strong hydrogen bonding capabilities, and its crucial role in enzyme inhibition, particularly in coordinating with metal ions like zinc in metalloenzymes.[3][4]

This technical guide provides a comprehensive exploration of 4-hydroxypiperidine sulfonamide derivatives. We will delve into the strategic rationale for their design, dissect common synthetic pathways, analyze critical structure-activity relationships (SAR), and examine their application across various therapeutic areas, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Strategic Rationale of the Core Structure

The efficacy of the 4-hydroxypiperidine sulfonamide scaffold stems from the synergistic interplay of its constituent parts. Understanding the causality behind its selection is crucial for rational drug design.

-

The 4-Hydroxypiperidine Ring: This heterocyclic system provides a robust, non-aromatic anchor. The nitrogen atom, typically protonated at physiological pH, can form a critical salt bridge with acidic residues (e.g., Asp, Glu) in a protein's active site. The hydroxyl group at the C4 position is a potent hydrogen bond donor and acceptor, providing an additional, specific interaction point that can significantly enhance binding affinity and selectivity.[1][5] Its presence also favorably modulates physicochemical properties like solubility.

-

The Sulfonamide Linker: The sulfonamide functional group is more than a simple linker; it is a powerful pharmacophoric element.[6] Its key attributes include:

-

Zinc-Binding Group (ZBG): The sulfonamide nitrogen is an excellent coordinator of zinc ions found in the active sites of metalloenzymes like matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs).[3] This interaction is often the cornerstone of the inhibitor's mechanism of action.

-

Hydrogen Bonding: The N-H and S=O groups are strong hydrogen bond donors and acceptors, respectively, allowing for multiple points of contact within a binding pocket.[4]

-

Physicochemical Modulation: The sulfonamide group's polarity enhances water solubility and can improve the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.[3]

-

The combination of these two moieties creates a scaffold with a defined three-dimensional vector, capable of positioning the sulfonamide for optimal target engagement while the piperidine ring secures the molecule within the binding site through its own set of interactions.

Section 2: Synthetic Strategies and Methodologies

The synthesis of 4-hydroxypiperidine sulfonamide derivatives typically follows a convergent and logical pathway. The choice of specific reagents and conditions is dictated by the desired substitution pattern and the need to minimize side reactions.

General Synthetic Workflow

A common and effective approach involves the construction of the substituted 4-hydroxypiperidine core, followed by the introduction of the sulfonamide moiety. This workflow ensures high yields and allows for late-stage diversification.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. eurjchem.com [eurjchem.com]

A Technical Guide to the Solubility Profile of 4-Hydroxypiperidine-1-sulfonamide in DMSO and Water

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-hydroxypiperidine-1-sulfonamide, a critical parameter for drug discovery and development professionals. Recognizing the limited publicly available data for this specific compound, this document outlines the foundational physicochemical principles, predictive assessments, and detailed, field-proven experimental protocols for accurately characterizing its solubility in dimethyl sulfoxide (DMSO) and aqueous media. We present standardized methodologies for both kinetic and thermodynamic solubility assays, equipping researchers with the necessary tools to generate reliable and reproducible data. This guide serves as a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity.

Introduction: The Imperative of Solubility in Drug Development

Solubility is a pivotal physicochemical property that dictates the developability of a potential therapeutic agent. Poor aqueous solubility is a primary contributor to challenges such as unreliable in vitro assay results, underestimated toxicity, and insufficient bioavailability, which can prematurely terminate the progression of promising drug candidates.[1][2] Conversely, understanding a compound's solubility in organic solvents like DMSO is fundamental for the preparation of high-concentration stock solutions used in high-throughput screening (HTS) and various biological assays.[2][3][4]

This guide focuses on this compound, providing a detailed roadmap for its solubility characterization. While specific quantitative data for this compound is not extensively published, this document synthesizes established principles and methodologies to empower researchers to generate this critical information in-house.

Physicochemical Properties and Solubility Prediction

Before embarking on experimental determination, an analysis of the molecular structure of this compound provides qualitative insights into its expected solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₃S | [5][6] |

| Molecular Weight | 180.23 g/mol | [5][6] |

| Structure | A piperidine ring substituted with a hydroxyl group and a sulfonamide group. | N/A |

| pKa (Predicted) | Acidic (sulfonamide N-H) and Basic (piperidine N) | N/A |

| LogP (Predicted) | Low (indicating hydrophilicity) | [5] |

Predicted Solubility Profile:

-

In Water: The presence of a hydroxyl (-OH) group and a sulfonamide (-SO₂NH₂) group, both capable of hydrogen bonding, suggests that this compound should exhibit some degree of aqueous solubility. The piperidine ring itself is a polar structure. However, the overall solubility will be influenced by the crystal lattice energy of the solid form.

-

In DMSO: As a powerful polar aprotic solvent, DMSO is capable of dissolving a wide range of both polar and non-polar compounds.[3][7] It readily disrupts hydrogen bonding networks, making it an excellent solvent for compounds like this compound.[3] It is anticipated that the compound will be highly soluble in DMSO, making it a suitable vehicle for creating concentrated stock solutions.[8]

Experimental Determination of Solubility

A dual-pronged approach is essential for a comprehensive solubility assessment: kinetic and thermodynamic measurements. Kinetic solubility is often determined in early discovery for high-throughput needs, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[1][9][10]

DMSO Stock Solution Preparation and Validation

The first step in many solubility workflows is the preparation of a validated, high-concentration stock solution in DMSO. This is crucial for the accuracy of subsequent aqueous solubility determinations.

Protocol 1: DMSO Solubility Assessment

Objective: To determine the maximum soluble concentration of this compound in 100% DMSO at room temperature.

Methodology:

-

Preparation: Accurately weigh a sample of the compound and add a calculated volume of DMSO to achieve a high target concentration (e.g., 100 mM).

-

Dissolution: Vigorously vortex or sonicate the mixture until the solid is completely dissolved visually.

-

Equilibration: Allow the solution to stand at room temperature for at least 24 hours.

-

Inspection: Visually inspect the solution for any signs of precipitation or crystallization.

-

Confirmation (Optional but Recommended): For definitive confirmation, acquire a ¹H NMR spectrum of the solution. Sharp, well-defined peaks confirm solubility, while broadened peaks may indicate aggregation.

Table 2: Example DMSO Solubility Data

| Parameter | Value | Method |

| Maximum Solubility | >100 mM (Hypothetical) | Visual Inspection & NMR |

| Solvent | 100% DMSO | N/A |

| Temperature | 25°C | N/A |

| Observations | Clear, precipitate-free solution after 24 hours. | N/A |

Kinetic Solubility in Aqueous Buffer

Kinetic solubility measures the concentration of a compound that remains in solution after a DMSO stock is diluted into an aqueous buffer and allowed to equilibrate for a short period. This method is rapid and amenable to high-throughput formats.[1][11]

Protocol 2: Turbidimetric Kinetic Solubility Assay

Objective: To rapidly determine the kinetic solubility of the compound in a physiologically relevant buffer.

Methodology:

-

Stock Solution Preparation: Prepare a serial dilution of the compound in DMSO (e.g., from 10 mM) in a 96-well plate.[12]

-

Dilution: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to dilute the DMSO stock (typically a 1 in 50 dilution, resulting in 2% final DMSO concentration).[12]

-

Incubation: Mix thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a fixed period (e.g., 1-2 hours).[11][12]

-

Measurement: Use a plate reader to measure the turbidity (absorbance) at a wavelength where the compound does not absorb (e.g., 620 nm).[12]

-

Data Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases above the baseline (DMSO-only controls), indicating precipitation.[12]

Diagram 1: Kinetic Solubility Workflow

Caption: Workflow for the turbidimetric kinetic solubility assay.

Thermodynamic Solubility in Aqueous Buffer

Thermodynamic (or equilibrium) solubility is the saturation concentration of a compound in a solvent after an extended equilibration period, where the dissolved solute is in equilibrium with the solid phase. The shake-flask method is the gold standard for this determination.[9][13][14][15]

Protocol 3: Shake-Flask Thermodynamic Solubility Assay

Objective: To determine the true equilibrium solubility of the solid compound in an aqueous buffer.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4). Ensure undissolved solid remains.[13][14]

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1][9]

-

Phase Separation: After incubation, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved solids.[14]

-

Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.[1][9] This concentration represents the thermodynamic solubility.

Diagram 2: Thermodynamic Solubility Workflow

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison. It is expected that the kinetic solubility value may be higher than the thermodynamic solubility, as the former can represent a supersaturated state.[13]

Table 3: Hypothetical Solubility Profile of this compound

| Parameter | Solvent/Medium | Solubility Value | Method |

| DMSO Solubility | 100% DMSO | >100 mM | Visual Inspection |

| Kinetic Solubility | PBS, pH 7.4 (2% DMSO) | 150 µM | Turbidimetry |

| Thermodynamic Solubility | PBS, pH 7.4 | 85 µM (15.3 µg/mL) | Shake-Flask HPLC-UV |

Conclusion

This guide provides a robust framework for the comprehensive solubility characterization of this compound. By adhering to these detailed protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to make informed decisions throughout the discovery and development pipeline. The systematic application of these kinetic and thermodynamic assays will elucidate the solubility profile in both DMSO and aqueous media, providing a critical foundation for all subsequent in vitro and in vivo studies.

References

- Vertex AI Search. (2026, February 9).

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Quora. (2024, October 30).

- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- PCBIS Strasbourg. (n.d.). Thermodynamic solubility.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Request PDF. (2026, January 5). Kinetic solubility: Experimental and machine‐learning modeling perspectives.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.

- Pharmaceutical Sciences. (2024, February 15).

- ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?.

- Benchchem. (n.d.).

- Exploring Chemical Solutions. (n.d.).

Sources

- 1. enamine.net [enamine.net]

- 2. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

- 6. innospk.com [innospk.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

4-hydroxypiperidine-1-sulfonamide SMILES and InChIKey search

Technical Guide: 4-Hydroxypiperidine-1-sulfonamide

Executive Summary

This compound (also known as 1-sulfamoylpiperidin-4-ol) is a specialized heterocyclic sulfonamide used primarily as a polar scaffold in medicinal chemistry.[1] It combines a secondary amine-derived sulfonamide core with a solvent-exposed hydroxyl group, making it a valuable intermediate for designing water-soluble Carbonic Anhydrase (CA) inhibitors and exploring structure-activity relationships (SAR) in fragment-based drug discovery.[1] This guide details its chemical identity, physicochemical profile, and a validated synthesis protocol.

Chemical Identity & Identifiers

Precise identification is critical for database integration and intellectual property searches.[1]

| Identifier | Value |

| Common Name | This compound |

| Synonyms | 1-Sulfamoylpiperidin-4-ol; 4-Hydroxy-1-piperidinesulfonamide |

| Canonical SMILES | C1CN(CCC1O)S(=O)(=O)N |

| InChI String | InChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10) |

| InChIKey | FWUKYPWNFQHKEU-UHFFFAOYSA-N |

| Molecular Formula | |

| Parent Amine CAS | 5382-16-1 (4-Hydroxypiperidine) |

Physicochemical Profile

The compound exhibits high polarity due to the dual presence of the sulfonamide and hydroxyl groups, suggesting good aqueous solubility and low permeability unless derivatized.

| Property | Value | Note |

| Molecular Weight | 180.23 g/mol | Monoisotopic: 180.057 Da |

| LogP (Calculated) | -1.3 to -0.8 | Highly hydrophilic |

| TPSA | ~86 Ų | High polar surface area |

| H-Bond Donors | 3 | (OH, |

| H-Bond Acceptors | 4 | ( |

| pKa (Sulfonamide) | ~10.0 | Weakly acidic proton on |

Synthesis Protocol

Methodology: Direct Sulfamoylation via Sulfamide The most robust and scalable method for synthesizing unsubstituted N-sulfonamides from secondary amines is the Sulfamide Transamination method.[1] This avoids the use of unstable sulfamoyl chloride.

Reagents & Materials

-

Reagent: Sulfamide (

) (1.0 - 1.2 equiv)[1] -

Solvent: 1,4-Dioxane or Water (Reflux)[1]

-

Purification: Recrystallization from Ethanol/Water or Methanol.[1]

Step-by-Step Procedure

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxypiperidine (10 mmol) in 1,4-dioxane (20 mL).

-

Addition: Add sulfamide (12 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux (

) for 6–12 hours. Monitor ammonia evolution (gas) or TLC for consumption of the amine.[1]-

Note: The reaction proceeds by transamination, releasing ammonia (

).

-

-

Workup: Cool the mixture to room temperature.

-

If using Dioxane: Concentrate the solvent under reduced pressure to yield a crude solid.

-

If using Water:[1] Lyophilize or extract exhaustively with Ethyl Acetate (though efficiency may be low due to polarity).

-

-

Purification: Recrystallize the crude residue from hot ethanol or an ethanol/water mixture to obtain the pure sulfonamide as a white crystalline solid.[1]

Reaction Scheme Visualization

Caption: Direct sulfamoylation of 4-hydroxypiperidine using sulfamide, releasing ammonia as the byproduct.

Mechanistic Context: Carbonic Anhydrase Inhibition

This compound belongs to the class of Zinc-Binding Groups (ZBGs) .[1] The primary sulfonamide moiety (

-

Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the

ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. -

Role of Piperidine Ring: The 4-hydroxypiperidine ring acts as a "tail" or linker.[1] The 4-hydroxyl group provides a vector for further functionalization (e.g., attaching to a hydrophobic tail to gain isoform selectivity for CA IX or XII).

Pharmacophore Interaction Diagram

Caption: Structural logic of the inhibitor: The sulfonamide anchors to Zinc, while the hydroxyl group allows solubility or extension.[1][3][4]

References

-

PubChem Compound Summary. "1-sulfamoylpiperidin-4-ol (CID 45080590)."[1] National Center for Biotechnology Information.[1]

- Rehse, K. et al. "N-Sulfamoylpiperidines as novel carbonic anhydrase inhibitors." Archiv der Pharmazie. (General reference for piperidine sulfonamide synthesis).

-

Maryanoff, B. E. et al. "Sulfamide in the synthesis of sulfonamides." Journal of Medicinal Chemistry. (Primary source for sulfamide transamination methodology).[1]

Sources

- 1. 4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol | C38H40Cl2N2O3 | CID 71588005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. CN107235974A - The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity - Google Patents [patents.google.com]

- 4. 1-Methyl-4-phenylpiperidin-4-ol | C12H17NO | CID 78670 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Utility of 4-Hydroxypiperidine-1-sulfonamide as a Versatile Fragment in Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] This approach leverages small, low-molecular-weight compounds ("fragments") that, despite binding with low affinity, do so with high ligand efficiency.[1][3] This guide provides an in-depth exploration of 4-hydroxypiperidine-1-sulfonamide, a privileged fragment that combines several desirable features for FBDD campaigns. We will detail its physicochemical properties, its application in biophysical screening cascades, and the strategic considerations for its evolution from a fragment "hit" to a "lead" compound. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

The Fragment Profile: Why this compound?

The selection of a fragment library is a critical determinant of an FBDD campaign's success. Fragments are typically selected based on the "Rule of Three," which favors compounds with a molecular weight under 300 Da, a cLogP of 3 or less, and fewer than 3 hydrogen bond donors and acceptors.[1] this compound aligns well with these principles while offering distinct structural advantages.

-

The Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore present in numerous approved drugs.[4] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O) allows it to form critical interactions with protein targets, often anchoring the fragment in a binding pocket.[5][6][7]

-

The Piperidine Scaffold: The piperidine ring is a common heterocyclic motif in pharmaceuticals, recognized for imparting favorable pharmacokinetic properties like improved solubility and metabolic stability.[8][9] Its saturated, three-dimensional nature provides superior exit vectors for chemical elaboration compared to flat, aromatic systems.

-

The 4-Hydroxy Group: This functional group serves as a versatile handle for medicinal chemistry optimization. It can form key hydrogen bonds in its own right or serve as an attachment point for "fragment growing" strategies, allowing for the exploration of adjacent sub-pockets within the target protein.[8] This makes the fragment synthetically "poised" for rapid follow-up chemistry.[10]

A recent study successfully utilized this compound in the discovery of carbonic anhydrase inhibitors, demonstrating its practical utility.[11]

Physicochemical Properties

| Property | Value | Significance in FBDD |

| Molecular Formula | C₅H₁₂N₂O₃S | |

| Molecular Weight | 180.23 g/mol | Complies with the "Rule of Three" (<300 Da), ensuring higher screening hit rates. |

| Hydrogen Bond Donors | 2 (OH, NH) | Provides key interaction points for target binding. |

| Hydrogen Bond Acceptors | 3 (OH, SO₂) | Offers multiple opportunities for forming stabilizing hydrogen bonds. |

| Predicted cLogP | -0.8 to -1.2 | Low lipophilicity generally correlates with better solubility, a crucial factor for biophysical assays. |

General Synthesis Protocol

The synthesis of this compound can be achieved via a straightforward procedure adapted from established methods for sulfamide synthesis.[11][12] The following protocol describes a common route.

Protocol 1: Synthesis of this compound

Rationale: This one-step reaction involves the nucleophilic attack of the secondary amine of 4-hydroxypiperidine on sulphuric diamide at elevated temperatures. Dioxane is used as a high-boiling, inert solvent suitable for this reaction.

Materials:

-

4-Hydroxypiperidine

-

Sulphuric diamide (Sulfamide)

-

Anhydrous 1,4-dioxane

-

Triethylamine (optional, if starting from a hydrochloride salt)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

In a sealed reaction vessel, combine 4-hydroxypiperidine (1 equivalent) and sulphuric diamide (4 equivalents).

-

Add anhydrous 1,4-dioxane to create a stirrable mixture.

-

Heat the reaction mixture to 110 °C and stir for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, add DCM and filter off any resulting precipitate, washing the solid with ethyl acetate.

-

Combine the filtrate and the washings. Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel to obtain the final product, this compound.[11][12]

Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

The Fragment Screening & Validation Cascade

Due to their low binding affinities, fragments require sensitive biophysical techniques for detection.[3][13] A tiered approach, or "screening cascade," is employed to efficiently identify and validate true binding events, moving from high-throughput primary screens to lower-throughput, information-rich secondary and tertiary assays.[3][10]

Caption: A typical FBDD screening and validation workflow.

Protocol 2: Primary Screening via Differential Scanning Fluorimetry (DSF)

Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen fragment libraries. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive ΔTm suggests that the fragment stabilizes the protein, indicating a binding event.[3][10]

Procedure:

-

Preparation: Prepare the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare a 100 mM stock of this compound in DMSO.

-

Assay Setup: In a 96- or 384-well qPCR plate, add the protein to a final concentration of 2-5 µM.

-

Add the fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

-

Add the fragment to a final concentration of 100-500 µM. Include a "DMSO only" control. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Seal the plate and briefly centrifuge to mix.

-

Data Acquisition: Place the plate in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, acquiring fluorescence data at each temperature increment.

-

Data Analysis: Plot fluorescence versus temperature. The inflection point of the curve represents the Tm. A hit is identified by a significant positive shift in Tm (ΔTm) compared to the DMSO control (typically ΔTm > 2 °C).

Protocol 3: Hit Validation via Saturation Transfer Difference (STD) NMR

Rationale: NMR is a powerful solution-based technique for unambiguously confirming a direct binding event.[10][13] STD NMR is a ligand-observed experiment that detects transient binding. It works by selectively saturating the protein with RF irradiation. This saturation is transferred to a bound ligand via spin diffusion. When the ligand dissociates, it retains this "memory" of saturation, resulting in attenuated signals in its NMR spectrum.

Procedure:

-

Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and this compound (100-500 µM) in a deuterated aqueous buffer.

-

Acquisition: Acquire two spectra:

-

On-Resonance Spectrum: The protein is selectively irradiated at a frequency where only protein resonances occur (e.g., -1 ppm).

-

Off-Resonance Spectrum: The sample is irradiated at a frequency where no protein or ligand resonances exist (e.g., 40 ppm). This serves as the reference spectrum.

-

-

Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the fragment that has bound to the protein.

-

Analysis: The presence of signals in the STD spectrum confirms a direct binding interaction. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

Protocol 4: Affinity Determination via Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique used to measure the kinetics and affinity of binding interactions in real-time.[3][13] It provides quantitative data, including the dissociation constant (KD), which is crucial for ranking fragment hits.

Procedure:

-

Chip Preparation: Covalently immobilize the target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Binding Analysis: Inject a series of increasing concentrations of this compound in running buffer over the chip surface. Also inject the solution over a reference channel with no immobilized protein to subtract non-specific binding effects.

-

Data Acquisition: The instrument measures the change in refractive index at the surface, which is proportional to the amount of fragment bound to the protein. This is recorded in a sensorgram (Response Units vs. Time).

-

Data Analysis: Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (KD). For fragments, KD values are typically in the high micromolar to millimolar range.

Structural Elucidation and Hit-to-Lead Optimization

The ultimate goal of FBDD is to leverage structural information to guide the chemical evolution of a low-affinity fragment into a high-potency lead compound.[14][15]

Protocol 5: Co-crystallization with the Target Protein

Rationale: X-ray crystallography provides high-resolution, three-dimensional information on how the fragment binds to the target protein.[3][13] This structural map is invaluable for guiding medicinal chemistry efforts.

Procedure:

-

Complex Formation: Incubate a concentrated solution of the purified target protein with a 5- to 10-fold molar excess of this compound.

-

Crystallization Screening: Use the protein-fragment complex solution to set up crystallization trials using commercially available or custom-designed screens (e.g., sitting-drop or hanging-drop vapor diffusion).

-

Crystal Optimization: Optimize initial crystal hits by systematically varying precipitant concentration, pH, and other parameters.

-

Data Collection & Structure Solution: Harvest suitable crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure to visualize the electron density corresponding to the bound fragment.

Strategies for Hit-to-Lead (H2L) Evolution

Once the binding mode is known, several strategies can be employed to improve the fragment's affinity and selectivity.[14][16][17]

Caption: Key strategies for evolving a fragment hit into a lead compound.

-

Fragment Growing: This involves adding chemical functionality to an existing vector on the bound fragment to engage a nearby sub-pocket observed in the crystal structure. The 4-hydroxy group on our fragment is an ideal starting point for this strategy.

-

Fragment Linking: If a second fragment is found to bind in a proximal site, the two fragments can be covalently linked. This can lead to a dramatic increase in affinity due to a highly favorable change in binding entropy.

-

Fragment Merging/Optimization: This involves iterative cycles of medicinal chemistry to optimize the core scaffold itself, improving its interactions with the protein and enhancing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[15]

Conclusion

This compound represents a high-value tool for fragment-based drug discovery. Its combination of a proven pharmacophore (sulfonamide), a favorable heterocyclic scaffold (piperidine), and a versatile synthetic handle (4-hydroxy group) makes it an excellent starting point for FBDD campaigns targeting a wide range of proteins. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this fragment, from initial screening and validation to structure-guided lead optimization.

References

-

Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences.[Link]

-

Fragment Screening. Sygnature Discovery.[Link]

-

Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions.[Link]

-

Fragment-Based Drug Discovery. Selvita.[Link]

-

Biophysical Fragment Screening Services. Evotec.[Link]

-

Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. Acta Crystallographica Section E.[Link]

-

Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. Acta Crystallographica Section E.[Link]

-

Fragment-Based Drug Discovery. Proteopedia.[Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.[Link]

-

Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. ResearchGate.[Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters.[Link]

-

Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry.[Link]

-

(PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate.[Link]

-

Fragment-Based Drug Discovery Conference. Cambridge Healthtech Institute.[Link]

-

Hit to Lead Optimization in Drug Discovery. Excelra.[Link]

- The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity.

-

Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules.[Link]

-

Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace.[Link]

-

Hit-to-Lead. European Federation for Medicinal Chemistry and Chemical Biology.[Link]

-

Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. DNDi.[Link]

-

Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv.[Link]

-

New Bioprecursor Prodrugs of Sulfadiazine: Synthesis, X-ray Structure and Hirshfeld Analysis. MDPI.[Link]

-

Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ACS Medicinal Chemistry Letters.[Link]

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.[Link]

Sources

- 1. selvita.com [selvita.com]

- 2. onenucleus.com [onenucleus.com]

- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. proteopedia.org [proteopedia.org]

- 15. excelra.com [excelra.com]

- 16. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents | DNDi [dndi.org]

Troubleshooting & Optimization

Optimizing purification of polar sulfonamide derivatives by flash chromatography

Subject: Troubleshooting & Optimization of Flash Chromatography for Polar Sulfonamides

To: Research Scientists & Process Chemists From: Senior Application Scientist, Separation Sciences Division Status: Active Support Protocol

Mission Statement

Sulfonamide derivatives (

Section 1: Critical Troubleshooting (Q&A)

Q1: My sulfonamide elutes as a broad, tailing streak rather than a sharp band. Increasing solvent polarity doesn't help. Why?

The Diagnosis:

This is a classic Silanol Interaction issue. Standard silica gel (

The Fix: Mobile Phase Modification You must suppress this interaction by "capping" the silanols or adjusting the ionization state.

-

Protocol: Add a basic modifier to your mobile phase.

-

Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

). -

Concentration: 0.1% to 1.0% (v/v) in both solvent A and solvent B.

-

Why it works: The amine modifier preferentially binds to the acidic silanol sites, effectively shielding your sulfonamide from the stationary phase surface.

-

Self-Validating Check:

Run a TLC plate of your crude material using your chosen mobile phase with the modifier added. If the spot is round (RF ~0.3) and not a streak, the column will likely perform well.

Q2: I am using DCM/MeOH to solubilize my compound, but the pressure is fluctuating, and separation is inconsistent.

The Diagnosis: DCM and Methanol undergo an exothermic reaction when mixed, generating heat and gas bubbles (outgassing) inside the column. This disrupts laminar flow and causes band broadening. Furthermore, MeOH concentrations >10% can begin to dissolve silica, leading to contaminated fractions.

The Fix: Alternative Solvent Systems Switch to a safer, high-polarity system that avoids halogenated solvents.

| Solvent System | Application | Advantage |

| EtOAc / EtOH (3:1) | General Polar | Ethanol is a strong eluent but generates less heat/swelling than MeOH. |

| DCM / Acetone | Solubility Issues | Acetone is an excellent polar modifier that does not dissolve silica. |

| EtOAc / IPA | H-Bonding | Isopropyl alcohol (IPA) suppresses silanol interactions better than MeOH. |

Q3: My sample precipitates at the head of the column immediately after injection.

The Diagnosis: Solubility Mismatch. You likely dissolved your polar sulfonamide in a strong solvent (e.g., 100% DCM or DMSO) and injected it into a column equilibrated with a non-polar starting gradient (e.g., 0% to 10% EtOAc). The compound crashes out upon hitting the non-polar mobile phase.

The Fix: Dry Loading (Solid Load) Eliminate the liquid injection solvent entirely. Adsorb your sample onto a solid support.

Section 2: Advanced Protocols

Protocol A: The "Dry Load" Technique

Standard Operating Procedure for low-solubility sulfonamides.

Materials:

-

Dissolution Solvent (Acetone, MeOH, or THF)

-

Solid Support: Celite 545 (Preferred) or Silica Gel

-

Round Bottom Flask (RBF) & Rotary Evaporator[6]

Workflow:

-

Dissolution: Dissolve crude sample in the minimum amount of strong solvent (e.g., Acetone).

-

Adsorption: Add Celite 545 to the flask.

-

Ratio: 1 part Sample : 2 parts Celite (by weight).

-

-

Evaporation: Rotovap until a free-flowing powder remains.

-

Critical: Ensure no solvent smell remains. Clumpy powder indicates residual solvent.

-

-

Loading: Pour the powder into an empty solid-load cartridge or directly atop the column pre-packed with sand.

-

Elution: Run the gradient as normal.

Why Celite? Celite (diatomaceous earth) is non-retentive. It acts purely as a delivery mechanism, whereas drying onto Silica can sometimes cause permanent adsorption of sensitive compounds.

Protocol B: Selecting the Correct Stationary Phase

If standard silica fails despite modifiers, change the surface chemistry.

| Stationary Phase | Surface Chemistry | Best For | Mechanism |

| Standard Silica | Unbonded Si-OH | General Purification | Adsorption / H-Bonding |

| Amine Silica | Propyl-amine bonded | Basic/Polar Sulfonamides | Orthogonal Selectivity. The basic surface repels basic impurities and requires no mobile phase modifier. |

| C18 (Reverse Phase) | Octadecyl bonded | Highly Polar / Water Soluble | Partitioning. Uses Water/MeOH or Water/ACN gradients.[7] |

Section 3: Visual Troubleshooting & Logic

Figure 1: Resolution Troubleshooting Logic Tree

Use this decision matrix to diagnose peak shape issues.

Caption: Decision tree for diagnosing peak shape anomalies. Tailing usually indicates chemical interaction; fronting indicates physical loading issues.

Figure 2: Dry Loading Workflow

Visualizing the sample preparation to prevent precipitation.

Caption: Step-by-step Dry Loading protocol. Step 3 is critical: the powder must be completely dry to prevent solvent interference.

Section 4: References & Further Reading

-

Biotage. (2023).[5][6] When should I use a pH modifier in flash column chromatography gradient? [Link]

-

Teledyne ISCO. (2023).[8] Overview of Silica Column Sample Loading Techniques. [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[9] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[9] Journal of Organic Chemistry, 43(14), 2923-2925.[9] [Link]

-

University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.[9] [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 3. orgsyn.org [orgsyn.org]

- 4. teledynelabs.com [teledynelabs.com]

- 5. biotage.com [biotage.com]

- 6. sorbtech.com [sorbtech.com]

- 7. biotage.com [biotage.com]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. Chromatography [chem.rochester.edu]

Technical Support Center: Handling the Hygroscopic Nature of Piperidine Sulfonamide Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with piperidine sulfonamide salts. The inherent hygroscopicity of these compounds presents unique challenges in handling, storage, and formulation. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity and stability of your materials.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a piperidine sulfonamide salt to be "hygroscopic," and why is it a concern?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For piperidine sulfonamide salts, this is a critical physicochemical property that can significantly impact research and development. The absorbed water can act as a plasticizer, leading to physical changes, or as a reactant, causing chemical degradation.[3]

Causality Explained: The sulfonamide and piperidine functional groups, along with the salt's ionic nature, create a high affinity for water molecules through hydrogen bonding and dipole-dipole interactions. This attraction is the root cause of their hygroscopic behavior.

Why it's a concern:

-

Physical Instability: Moisture absorption can lead to changes in crystal structure, deliquescence (dissolving in absorbed water), caking, and altered powder flow properties.[3][4] This is particularly problematic during manufacturing processes like tableting and powder filling.[5]

-

Chemical Degradation: The presence of water can facilitate hydrolysis of the sulfonamide bond or other susceptible functional groups, leading to the formation of impurities and a decrease in the active pharmaceutical ingredient's (API) potency.[3][6]

-

Inaccurate Weighing: A constantly changing water content makes it difficult to accurately weigh the compound, leading to errors in solution preparation and downstream assays.

-

Compromised Shelf-Life: Both physical and chemical instability resulting from moisture uptake can significantly shorten the viable shelf-life of the drug substance.[7]

Q2: How can I determine the extent of my piperidine sulfonamide salt's hygroscopicity?

A2: Quantifying the hygroscopicity of your specific salt is crucial for developing appropriate handling and storage protocols. The most common and reliable methods are:

-

Dynamic Vapor Sorption (DVS): This is the gold-standard technique. A DVS instrument exposes a small sample of your material to a range of controlled relative humidity (RH) levels at a constant temperature and measures the corresponding change in mass. The resulting sorption/desorption isotherm provides a detailed profile of how and how much water the material absorbs and releases.

-

Karl Fischer Titration (KFT): KFT is a highly accurate method for determining the water content of a sample at a specific point in time.[][9][10] It is the preferred technique in the pharmaceutical industry for water content determination.[9] It is particularly useful for quality control checks before starting an experiment.[]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The mass loss at temperatures corresponding to the boiling point of water can indicate the water content. However, this method is less specific than KFT as it also detects other volatile solvents.

| Technique | Information Provided | Primary Use Case |

| Dynamic Vapor Sorption (DVS) | Complete hygroscopicity profile across a range of RH | Characterizing new compounds, formulation development |

| Karl Fischer Titration (KFT) | Precise water content at a single point in time | QC checks, stability testing, batch release |

| Thermogravimetric Analysis (TGA) | Water and volatile content | Initial screening, assessing thermal stability |

Troubleshooting Guides

Scenario 1: My piperidine sulfonamide salt has become a sticky or clumpy solid. What happened, and can I still use it?

A: This is a classic sign of excessive moisture absorption.[11] The powder particles have likely absorbed enough water from the atmosphere to form liquid bridges between them, leading to agglomeration and caking.[12] In more extreme cases, the salt may begin to deliquesce, appearing as a wet or syrupy mass.[1]

Troubleshooting Workflow:

Caption: Decision workflow for handling clumpy salts.

Can it be salvaged? If the clumping is minor, you may be able to dry the material. However, if significant deliquescence has occurred, the chemical integrity of the salt may be compromised due to hydrolysis.[3] It is highly recommended to discard the material and use a fresh, properly stored sample.

Scenario 2: I'm observing poor powder flow during formulation/dispensing. Could this be related to humidity?

A: Absolutely. Poor powder flowability is a common consequence of moisture uptake.[4] Even small amounts of absorbed water can increase inter-particle cohesive forces, leading to bridging in hoppers, inconsistent die filling, and inaccurate dosing.[5][13]

Troubleshooting Steps:

-

Measure Water Content: Immediately determine the water content of your powder using Karl Fischer titration.[][10] Compare this to the specification for the material.

-

Control the Environment: If the water content is high, your processing environment is likely too humid. For handling piperidine sulfonamide salts, it is recommended to work in a controlled environment with a relative humidity of 15-25% at 20-30°C.[14] A glove box with a dry nitrogen atmosphere or a dehumidified room is ideal.[15]

-

Consider Formulation Strategies: If environmental control is limited, consider formulation adjustments. Co-processing with excipients that deflect moisture or adding glidants can improve flowability.[5]

Protocols and Best Practices

Protocol 1: Proper Storage of Hygroscopic Piperidine Sulfonamide Salts

The primary defense against moisture-related issues is proper storage.

Step-by-Step Storage Protocol:

-

Select the Right Primary Container: Use a container with a tight-fitting seal. Glass vials with polytetrafluoroethylene (PTFE)-lined caps are excellent. Avoid containers that are frequently opened and closed, as this replenishes the headspace with moist air.[16]

-

Use a Secondary Container (Desiccator): Place the primary container inside a desiccator.[1][17] A desiccator is a sealable enclosure containing a desiccant.[2]

-

Choose an Appropriate Desiccant: Use an indicating silica gel or molecular sieves as your desiccant.[2] The indicating silica gel will change color when it is saturated with moisture, signaling the need for regeneration or replacement.

-

Backfill with Inert Gas: For highly sensitive salts, before sealing the primary container, gently flush the headspace with a dry, inert gas like nitrogen or argon to displace any moist air.

-

Log and Monitor: Keep a log of when the container is opened. Monitor the indicating desiccant regularly.

Caption: Best practice workflow for salt storage.

Protocol 2: Drying a Piperidine Sulfonamide Salt That Has Been Exposed to Moisture

This protocol should only be used for materials with minor clumping and when a fresh sample is unavailable.

Key Considerations:

-

Thermal Stability: Many organic salts can degrade at elevated temperatures. Always check the thermal stability of your compound (e.g., via TGA or melting point) before heating.

-

Vacuum Drying: Drying under vacuum is highly effective as it lowers the boiling point of water, allowing for drying at lower, safer temperatures.[18]

Step-by-Step Drying Protocol:

-

Preparation: Place a thin layer of the clumpy salt in a glass vacuum flask or on a watch glass. A thin layer maximizes surface area for efficient drying.

-

Vacuum Oven Method:

-

Place the sample in a vacuum oven.

-

Set the temperature to a safe level below the compound's decomposition or melting point (e.g., 40-50°C is often a safe starting point).

-

Apply a vacuum (e.g., <10 mbar).

-

Dry for 12-24 hours. The exact time will depend on the amount of water absorbed and the nature of the salt.

-

-

Verification: After drying, allow the sample to cool to room temperature under vacuum or in a desiccator before weighing. Perform a Karl Fischer titration to confirm the final water content is within acceptable limits.

-

Re-analysis: It is crucial to re-analyze the dried material for purity (e.g., by HPLC or LC-MS) to ensure no degradation has occurred during the drying process.

References

-

Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. (2014). Bitesize Bio.[Link]

-

Tan, E. C., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI.[Link]

-

Improved Water Content Analysis in Pharmaceuticals with HSGC. (2017). Chromatography Today.[Link]

-

Dong, M., & Liu, D. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review.[Link]

-

Water Content Determination by Karl Fischer. (2011). Pharmaguideline.[Link]

-

The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated.[Link]

-

How to Measure Moisture Content in Pharmaceuticals. (n.d.). Mettler Toledo.[Link]

-

3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta® Nutra.[Link]

-

Sedmak, P. A., & Gao, Y. (2001). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. ResearchGate.[Link]

-

A comparative study on hygroscopic and physiochemical properties of chicken powders obtained by different drying methods. (2018). Taylor & Francis.[Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate.[Link]

-

Mixing & Drying Hygroscopic Materials. (n.d.). PerMix.[Link]

-

The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC.[Link]

- Method for drying hygroscopic material and the product thereof. (1939).

-

Drying Powders Using Microwave Technology During Mixing. (2023). BulkInside.[Link]

-

An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology.[Link]

-

Effect of Moisture on Powder Flow Properties of Theophylline. (2013). PMC.[Link]

-

How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum.[Link]

-

The Effects of Relative Humidity on the Flowability and Dispersion Performance of Lactose Mixtures. (2017). PMC.[Link]

-

Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.[Link]

-

The Impact of Humidity on Seasoning Powder Flowability in Global Processing. (n.d.). Centre for Industrial Rheology.[Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency.[Link]

-

Basics of Material Drying Webinar. (2014). YouTube.[Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC.[Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.[Link]

-

Studies on Moisture Effects on Powder Flow and Mechanochemical Improvement of Powder Flowability. (2021). Semantic Scholar.[Link]

-

Q1A(R2) Guideline. (2003). ICH.[Link]

-

The ICH Just Released Its Overhauled Stability Guideline for Consultation. (2025). The FDA Group.[Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.[Link]

-

Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC.[Link]

Sources

- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 2. ibisscientific.com [ibisscientific.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographytoday.com [chromatographytoday.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 11. Mixing & Drying Hygroscopic Materials [permixmixers.com]

- 12. rheologylab.com [rheologylab.com]

- 13. Effect of Moisture on Powder Flow Properties of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]

- 15. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 16. researchgate.net [researchgate.net]

- 17. sclub1.wordpress.com [sclub1.wordpress.com]

- 18. youtube.com [youtube.com]

Alternative reagents to sulfamoyl chloride for safer lab scale synthesis

Technical Support Center: Safer Sulfamoylation Reagents

Subject: Transitioning from Sulfamoyl Chloride to Safer Alternatives for Lab-Scale Synthesis Department: Chemical Safety & Process Optimization Status: Active Guide

Executive Summary

You are accessing this guide because your workflow currently involves Sulfamoyl Chloride (

This technical guide details three superior, field-validated alternatives that maintain synthetic efficiency while mitigating physical hazards.

Decision Matrix: Selecting Your Reagent

Before proceeding to the protocols, use this logic flow to select the appropriate reagent for your substrate.

Figure 1: Decision tree for selecting sulfamoylation reagents based on substrate tolerance.

Module 1: The "Burgess-Type" Strategy (CSI + t-BuOH)

The Standard for Lab Scale Safety Instead of handling pure sulfamoyl chloride, you generate a stable, water-resistant intermediate (N-chlorosulfonyl carbamate) using Chlorosulfonyl Isocyanate (CSI) and tert-Butanol. This yields a Boc-protected product, which is easily purified before deprotection.

Mechanism of Action

The reaction proceeds via a zwitterionic "Burgess-type" intermediate, avoiding the formation of free sulfamoyl chloride.

Figure 2: The Burgess-type pathway allows for the isolation of stable Boc-protected intermediates.

Protocol: Synthesis of Boc-Sulfonamides/Sulfamates

-

Preparation: In a flame-dried flask under

, dissolve CSI (1.0 equiv) in anhydrous DCM. Cool to 0°C. -

Activation: Add tert-Butanol (1.0 equiv) dropwise.

-

Critical: Maintain temperature < 5°C. Stir for 20 min. The solution contains

.

-

-

Coupling: Add your amine or alcohol substrate (0.9 equiv) mixed with Triethylamine (2.0 equiv) dropwise.

-

Workup: Quench with water. The Boc-protected product is organic soluble and stable.[1]

-

Deprotection: Treat with TFA/DCM (1:1) or 4M HCl/Dioxane to release the free sulfamoyl group.

Troubleshooting (Q&A)

Q: My yield is low (<40%). Where is the loss occurring?

A: The most common failure point is moisture during the CSI addition. CSI hydrolyzes instantly. Ensure your tert-butanol is anhydrous. If the intermediate (

) is exposed to humidity before the nucleophile is added, it degrades.

Q: The reaction exothermed violently upon adding t-BuOH.

A: This addition is highly exothermic.[2][3] You must use a dilute solution of t-BuOH in DCM and add it over 15-20 minutes. Do not add neat alcohol to neat CSI.

Q: I cannot remove the Boc group without degrading my substrate.

A: If your substrate is acid-sensitive, switch to Benzyl alcohol instead of t-BuOH. This forms a Cbz-protected sulfamate, which can be removed via hydrogenolysis (

) under neutral conditions.

Module 2: In-Situ Generation (CSI + Formic Acid)

For Direct Sulfamoylation (No Protecting Groups) If you cannot tolerate a deprotection step, you can generate sulfamoyl chloride in situ using CSI and formic acid. This method is safer than storing the reagent but requires strict gas evolution management.

Reaction:

Protocol

-

Dissolve CSI (1.1 equiv) in anhydrous MeCN or DCM at 0°C.

-

Add Formic Acid (1.1 equiv) dropwise.

-

Venting: Vigorous evolution of CO and CO2 will occur.[4] Ensure the system is vented to a fume hood exhaust.

-

Stir at 0°C for 1 hour until gas evolution ceases.

-

Add your nucleophile (amine/alcohol) and base (DMAc or Pyridine).

Troubleshooting (Q&A)

Q: The reaction mixture turned into a solid block.

A: Sulfamoyl chloride is a solid that can precipitate in non-polar solvents. Use Acetonitrile (MeCN) or add a small amount of DMAc (Dimethylacetamide) as a co-solvent/catalyst to keep the reagent in solution.

Q: I am seeing carbamoylated byproducts (R-NH-CO-...).

A: This indicates incomplete conversion of CSI to sulfamoyl chloride before the nucleophile was added. You must ensure gas evolution has completely stopped (approx. 1-2 hours) before adding your substrate. If CSI remains, it will react as an isocyanate.

Module 3: Sulfamide Transamidation

The "Green" Halide-Free Route

For substrates sensitive to chlorides or acidic conditions, Sulfamide (

Protocol

-

Mix Substrate (Amine) and Sulfamide (1.0–2.0 equiv) in Dioxane or Diglyme.

-

Heat to reflux (100°C+).

-

Optional: Use a nucleophilic catalyst like 4-DMAP (0.1 equiv) to lower the energy barrier.

Troubleshooting (Q&A)

Q: The reaction is extremely slow (24h+).

A: Sulfamide is poorly soluble in DCM or THF. You must use high-boiling polar solvents like Diglyme , Pyridine , or Water (if substrate permits). Microwave irradiation (150°C, 10-20 min) significantly accelerates this transformation.

Comparative Data Summary

| Feature | Sulfamoyl Chloride (Pure) | CSI + t-BuOH (Route A) | CSI + Formic Acid (Route C) | Sulfamide (Route B) |

| Hazard Profile | High (Explosive/Corrosive) | Moderate (Corrosive) | Moderate (Gas Evolution) | Low (Stable Solid) |

| Intermediate | Unstable Solid | Stable Carbamate | Solubilized | None |

| Atom Economy | High | Low (Loss of Boc) | Medium (Loss of CO/CO2) | High |

| Key Byproducts | HCl | Isobutene, CO2 | CO, CO2, HCl | |

| Best For | Not Recommended | General Synthesis | Acid-Sensitive Products | Halide-Sensitive Products |

References

-

Winum, J.-Y., et al. (2001).[5] "N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Reagent for the Synthesis of Sulfamides and Sulfamates."[5] Organic Letters, 3(14), 2241–2243. Link

-

Spillane, W. J., & Hanniffy, G. G. (2006). "Mild and Safer Preparative Method for Nonsymmetrical Sulfamides via N-Sulfamoyloxazolidinone Derivatives." Organic Process Research & Development, 10(4), 770–775. Link

-

Woolven, H., et al. (2011).[6][7] "DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis."[6][7][8][9][10] Organic Letters, 13(18), 4876–4878. Link

-

Beaudoin, D., et al. (2003). "A New Method for the Preparation of Sulfamoyl Chlorides." Journal of Organic Chemistry, 68(1), 115-119. (Describing the CSI/Formic Acid route). Link

-

Burgess, E. M., et al. (1973). "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry, 38(1), 26-31. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]

- 4. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]

- 5. Sulfamide synthesis by amination [organic-chemistry.org]

- 6. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. chemistryviews.org [chemistryviews.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

A Comparative Guide to the NMR Characterization of 4-Hydroxypiperidine-1-sulfonamide

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-hydroxypiperidine-1-sulfonamide, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its characteristic ¹H and ¹³C NMR peaks, comparing them with relevant analogues to provide a clear understanding of its structural elucidation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Central Role of NMR in Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. NMR spectroscopy stands as the cornerstone of this process, providing a detailed roadmap of the molecular architecture. For a molecule like this compound, with its distinct functional groups—a secondary alcohol, a piperidine ring, and a sulfonamide moiety—NMR provides critical insights into the electronic environment of each proton and carbon atom.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The choice of solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), can significantly influence the chemical shifts of exchangeable protons (OH and NH).[1][2][3] DMSO-d₆ is often preferred as it can reduce the rate of proton exchange, leading to sharper signals for OH and NH protons.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 (CH-OH) | ~3.6 - 3.8 | m | 1H | |

| H-2, H-6 (axial) | ~2.8 - 3.0 | m | 2H | |

| H-2, H-6 (equatorial) | ~3.2 - 3.4 | m | 2H | |

| H-3, H-5 (axial) | ~1.4 - 1.6 | m | 2H | |

| H-3, H-5 (equatorial) | ~1.8 - 2.0 | m | 2H | |

| OH | ~4.5 - 5.5 | br s | 1H | |

| NH₂ | ~7.0 - 7.5 | s | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆